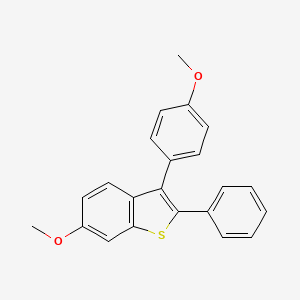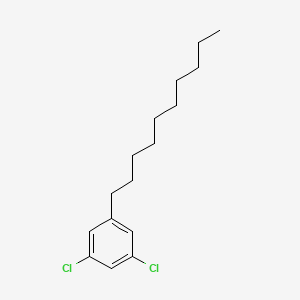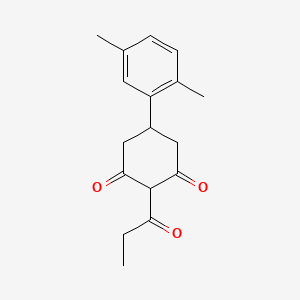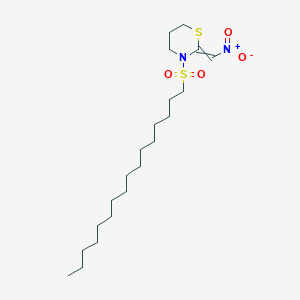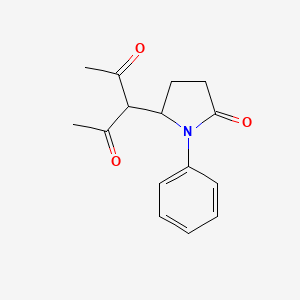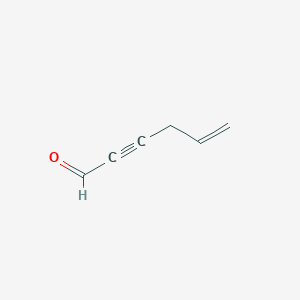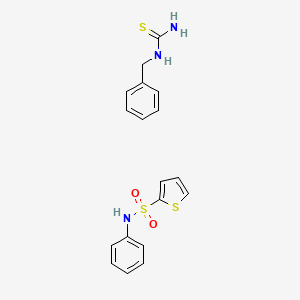
benzylthiourea;N-phenylthiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylthiourea;N-phenylthiophene-2-sulfonamide is a compound that combines the structural features of benzylthiourea and N-phenylthiophene-2-sulfonamide. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique combination of functional groups in this molecule allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzylthiourea;N-phenylthiophene-2-sulfonamide typically involves the reaction of benzylthiourea with N-phenylthiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom in the thiourea group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can also be reduced, especially at the sulfonamide group. Reducing agents such as lithium aluminum hydride can be used for this purpose.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as hydroxide ions can replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually carried out in dry ether or tetrahydrofuran.
Substitution: Hydroxide ions or other nucleophiles; reactions are conducted in aqueous or organic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Hydroxylated or other substituted derivatives.
Aplicaciones Científicas De Investigación
Benzylthiourea;N-phenylthiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of benzylthiourea;N-phenylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can interact with proteins, altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Thiourea derivatives: Compounds such as N-phenylthiourea share similar structural features and chemical reactivity.
Sulfonamide derivatives: Compounds like sulfanilamide have similar functional groups and biological activities.
Uniqueness: Benzylthiourea;N-phenylthiophene-2-sulfonamide is unique due to the combination of benzylthiourea and N-phenylthiophene-2-sulfonamide moieties. This combination allows the compound to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its individual components.
Propiedades
Número CAS |
88022-19-9 |
|---|---|
Fórmula molecular |
C18H19N3O2S3 |
Peso molecular |
405.6 g/mol |
Nombre IUPAC |
benzylthiourea;N-phenylthiophene-2-sulfonamide |
InChI |
InChI=1S/C10H9NO2S2.C8H10N2S/c12-15(13,10-7-4-8-14-10)11-9-5-2-1-3-6-9;9-8(11)10-6-7-4-2-1-3-5-7/h1-8,11H;1-5H,6H2,(H3,9,10,11) |
Clave InChI |
HOBPYPCBBVOBPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=S)N.C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}propane-1,2-diol](/img/structure/B14406238.png)
![[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]urea](/img/structure/B14406241.png)
